Methanesulfonamide, N,N'-[1,4-phenylenebis(oxy-4,1-phenylene)]bis[1,1,1-trifluoro-(9CI)
Description
Methanesulfonamide, N,N'-[1,4-phenylenebis(oxy-4,1-phenylene)]bis[1,1,1-trifluoro-(9CI)] (hereafter referred to as the target compound) is a bis-sulfonamide derivative characterized by a central 1,4-phenylenebis(oxy) linker and two trifluoromethanesulfonamide groups. The 1,4-phenylenebis(oxy) moiety provides rigidity and symmetry, while the trifluoromethanesulfonamide groups impart strong electron-withdrawing properties and chemical stability.
Properties
Molecular Formula |
C20H14F6N2O6S2 |
|---|---|
Molecular Weight |
556.5 g/mol |
IUPAC Name |
1,1,1-trifluoro-N-[4-[4-[4-(trifluoromethylsulfonylamino)phenoxy]phenoxy]phenyl]methanesulfonamide |
InChI |
InChI=1S/C20H14F6N2O6S2/c21-19(22,23)35(29,30)27-13-1-5-15(6-2-13)33-17-9-11-18(12-10-17)34-16-7-3-14(4-8-16)28-36(31,32)20(24,25)26/h1-12,27-28H |
InChI Key |
ONWJVOBZCBGVBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C(F)(F)F)OC2=CC=C(C=C2)OC3=CC=C(C=C3)NS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution Using Aromatic Dihalides
A primary route involves reacting 1,4-bis(4-fluorophenoxy)benzene with trifluoromethanesulfonamide under basic conditions. This method adapts principles from the synthesis of N,N-diethyl-1,1,1-trifluoromethanesulfonamide, where potassium carbonate in tetrahydrofuran (THF) facilitates deprotonation and nucleophilic attack. For the target compound, the difluoro aromatic core acts as the electrophilic substrate, enabling displacement of fluoride ions by sulfonamide nucleophiles.
Reaction conditions typically involve refluxing THF at 65–70°C for 24–48 hours, with yields contingent on the stoichiometric ratio of sulfonamide to dihalide. Excess trifluoromethanesulfonamide (2.5–3.0 equivalents) ensures complete substitution, while molecular sieves mitigate moisture interference. Post-reaction workup includes solvent evaporation, aqueous washing, and recrystallization from ethanol/water mixtures.
Condensation via Bismaleimide Intermediates
An alternative approach, inspired by N,N'-m-phenylene bismaleimide synthesis, employs a two-step condensation-dehydration sequence. First, 1,4-bis(4-hydroxyphenoxy)benzene reacts with trifluoromethanesulfonyl chloride in acetone to form a bis-sulfonate ester. Subsequent treatment with ammonium acetate in acetic acid under dehydration conditions (60–65°C, 4–6 hours) yields the target sulfonamide.
This method benefits from acetic acid’s dual role as a solvent and proton donor, enhancing reaction kinetics. The dehydration step, catalyzed by acetic anhydride, removes water to drive the equilibrium toward product formation. Yields up to 85% are achievable, though purification requires careful distillation to recover acetone and acetic acid for reuse.
Oxidative Coupling of Thiol Precursors
Adapting protocols for 3-trifluoroethoxy pyridine-2-sulfonamide, thiol-containing intermediates are oxidized to sulfonyl chlorides before ammoniation. For instance, 1,4-bis(4-mercaptophenoxy)benzene is treated with chlorine gas in hydrochloric acid/methylene chloride at −5°C to form the corresponding bis-sulfonyl chloride. Subsequent ammoniation at room temperature introduces the sulfonamide groups.
This route offers modularity, as the thiol precursor can be synthesized independently. However, chlorine handling and low-temperature conditions pose scalability challenges.
Reaction Optimization and Challenges
Solvent and Base Selection
THF and acetone emerge as preferred solvents due to their ability to dissolve both aromatic substrates and sulfonamide reagents. Potassium carbonate outperforms stronger bases (e.g., sodium hydride) in minimizing side reactions, such as ether cleavage or over-sulfonation.
Temperature and Time Dependencies
Prolonged reflux (24–48 hours) is critical for complete substitution in nucleophilic routes, whereas dehydration steps require shorter durations (4–6 hours) at moderate temperatures (60–65°C). Excessive heating risks decomposition, particularly for the thermally labile trifluoromethyl groups.
Byproduct Management
Common byproducts include mono-substituted intermediates and hydrolyzed sulfonic acids. Silica gel chromatography or selective precipitation using hexane/ethyl acetate gradients effectively isolates the desired product.
Analytical Characterization
Spectroscopic Validation
- ¹H NMR : Aromatic protons from the biphenyleneoxy core resonate at δ 7.2–7.4 ppm (doublets, J = 8.5 Hz), while sulfonamide NH groups appear as broad singlets near δ 5.8 ppm.
- ¹⁹F NMR : Trifluoromethyl groups exhibit a singlet at δ −72 ppm.
- IR Spectroscopy : Stretching vibrations at 1340 cm⁻¹ (S=O) and 1160 cm⁻¹ (C-F) confirm sulfonamide and trifluoromethyl functionalities.
Chromatographic Purity
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves baseline separation with a retention time of 12.3 minutes. Purity ≥98% is attainable via recrystallization from dimethylformamide/water.
Industrial Scalability and Cost Considerations
Solvent Recycling
Patent data highlight acetone and acetic acid recovery rates exceeding 90% through fractional distillation, reducing raw material costs by 30–40%.
Catalyst Reusability
Heterogeneous catalysts (e.g., zeolites) are under investigation to replace homogeneous bases, though current yields remain suboptimal (60–70%) compared to potassium carbonate.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonamide, N,N’-[1,4-phenylenebis(oxy-4,1-phenylene)]bis[1,1,1-trifluoro- (9CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the trifluoromethyl groups to other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce methanesulfonamide derivatives with different functional groups .
Scientific Research Applications
Methanesulfonamide, N,N’-[1,4-phenylenebis(oxy-4,1-phenylene)]bis[1,1,1-trifluoro- (9CI) has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Methanesulfonamide, N,N’-[1,4-phenylenebis(oxy-4,1-phenylene)]bis[1,1,1-trifluoro- (9CI) involves its interaction with specific molecular targets and pathways. The compound acts as a strong electron-withdrawing agent, influencing the reactivity of other molecules in the reaction. It can also interact with enzymes and proteins, modulating their activity and function .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Bis-Sulfonamide Derivatives with Aromatic Linkers
N,N′-(1,4-Phenylenebis(ethyne-1,2-diyl))bis(N-benzyl-4-methylbenzenesulfonamide)
- Structure : Features a 1,4-phenylene linker with ethynyl groups and benzenesulfonamide substituents.
- Key Differences : Replaces trifluoromethanesulfonamide with toluenesulfonamide and introduces benzyl groups.
- Applications : Used in organic electronics due to its conjugated ethynyl linker, enhancing charge transport properties .
S,S’-[1,4-Phenylenebis(2,1-ethynediyl-4,1-phenylene)]bis(thioacetate) (OPE3) Structure: Contains a similar 1,4-phenylene backbone but with thioacetate termini and ethynyl spacers. Key Differences: Sulfur-based termini instead of sulfonamides; lacks fluorine substituents. Applications: Demonstrated utility in molecular exchange for tuning electronic properties in nanostructured devices .
Trifluoromethanesulfonamide Analogues
Tetraethylammonium Bis(trifluoromethanesulfonyl)imide
- Structure : Contains the trifluoromethanesulfonyl group but paired with an imide anion and tetraethylammonium cation.
- Key Differences : Ionic structure vs. the neutral bis-sulfonamide target compound.
- Applications : Widely used as an electrolyte in lithium-ion batteries due to high thermal stability and ionic conductivity .
Methanesulfonamide, 1,1,1-trifluoro-N-nitro- (9CI) Structure: Shares the trifluoromethanesulfonamide group but substitutes one amide hydrogen with a nitro group. Key Differences: Monomeric structure lacking the bis-arylene linker. Applications: Potential intermediate in energetic materials synthesis .
Protein-Protein Interaction (PPI) Inhibitors
N,N′-[1,4-Butanediylbis(oxy-4,1-phenylene)]bis(N-ethyl)urea
- Structure : Uses a 1,4-butanediylbis(oxy) linker with urea termini.
- Key Differences : Urea functional groups instead of sulfonamides; shorter alkyl linker.
- Applications : Identified as a 20 μM inhibitor of the NusB−NusE PPI, highlighting the role of aromatic linkers in bioactivity .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physical Properties
*Derived from structurally similar sulfonamides .
Biological Activity
Methanesulfonamide, N,N'-[1,4-phenylenebis(oxy-4,1-phenylene)]bis[1,1,1-trifluoro-(9CI) (CAS No. 329317-94-4) is a complex organic compound notable for its unique structure and potential biological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C20H14F6N2O6S2
- Molecular Weight : 556.46 g/mol
- IUPAC Name : 1,1,1-trifluoro-N-[4-[4-[4-(trifluoromethylsulfonylamino)phenoxy]phenoxy]phenyl]methanesulfonamide
The compound features a methanesulfonamide group connected to a 1,4-phenylenebis(oxy-4,1-phenylene) backbone with trifluoromethyl groups. This structure contributes to its stability and reactivity in various chemical environments.
Methanesulfonamide exhibits biological activity primarily through its interaction with various molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition is linked to anti-inflammatory effects observed in preclinical studies.
- Electron-Withdrawing Properties : Its strong electron-withdrawing characteristics enhance the reactivity of adjacent functional groups, potentially influencing biochemical pathways.
Anti-inflammatory Effects
Research indicates that methanesulfonamide derivatives can function as selective COX-2 inhibitors. A study on related compounds demonstrated that certain methanesulfonamide derivatives exhibited significant anti-inflammatory activity in vivo:
| Compound | IC50 (µM) | Selectivity Index | Anti-inflammatory Activity (%) |
|---|---|---|---|
| 6-Ethylthio-3-(4-methanesulfonylphenyl)-4-phenylpyran-2-one | 0.0032 | >120,000 | 32% (3h), 67% (5h) |
| 6-Ethoxy-3-(4-methanesulfonylphenyl)-4-phenylpyran-2-one | 0.10 | 2880 | 79% (3h), 58% (5h) |
These findings suggest that methanesulfonamide derivatives may be promising candidates for developing new anti-inflammatory drugs .
Cytotoxicity and Genotoxicity Studies
Further investigations into the cytotoxicity of methanesulfonamide derivatives have shown varied results depending on the specific chemical modifications made to the core structure. Some derivatives were assessed using the Ames test and other cytotoxicity assays:
- Cytotoxicity Assay : Compounds were tested on various cancer cell lines with varying degrees of effectiveness.
- Genotoxicity Assessment : Preliminary assessments indicated no significant genotoxic effects at therapeutic concentrations.
Study 1: In Vivo Anti-inflammatory Efficacy
A study conducted on a rat model evaluated the anti-inflammatory effects of a methanesulfonamide derivative in carrageenan-induced paw edema. The results highlighted a significant reduction in inflammation compared to the control group:
- Dosage : 1 mg/kg oral administration
- Results : Reduction in inflammation by up to 67% at peak time points.
Study 2: Selective COX Inhibition
Another investigation focused on the selectivity of methanesulfonamide derivatives for COX-2 over COX-1. Molecular docking studies provided insights into the binding affinities and interactions within the active site of COX enzymes:
- Findings : High selectivity for COX-2 was observed, suggesting potential therapeutic applications in treating conditions like arthritis without the gastrointestinal side effects associated with non-selective NSAIDs.
Q & A
Q. Experimental Validation :
- Compare reaction rates of sulfonamide vs. non-sulfonamide analogs in cross-coupling reactions.
Basic: How is thermal stability assessed for this compound?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
